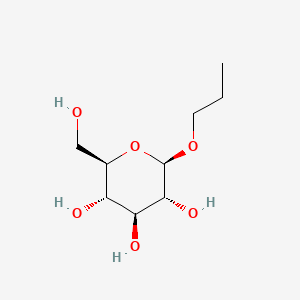

Propyl beta-D-glucopyranoside

Description

The exact mass of the compound Propyl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propyl beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-propoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h5-13H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOWTHYPYGRTRL-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310915 | |

| Record name | Propyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34384-77-5 | |

| Record name | Propyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34384-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propyl-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl beta-D-glucopyranoside chemical properties

Propyl -D-Glucopyranoside: A Physicochemical and Biocatalytic Profile[1]

Executive Summary

Propyl

This guide provides a rigorous technical analysis of Propyl

Physicochemical Datasheet

The following data aggregates experimental and calculated values essential for bench-level handling and formulation.

| Property | Value / Description | Notes |

| IUPAC Name | Propyl | Also: |

| CAS Number | 34384-77-5 | Distinct from Isopropyl (5391-17-3) |

| Molecular Formula | ||

| Molecular Weight | 222.24 g/mol | |

| Physical State | White Crystalline Solid / Powder | Highly hygroscopic |

| Solubility | Water: Very Soluble (>100 mg/mL)Ethanol: SolubleEther: Insoluble | Hydrophilicity dominates due to short alkyl chain |

| Critical Micelle Conc.[1][2][3][4][5] (CMC) | N/A (Does not form stable micelles) | Chain length is below the threshold for hydrophobic collapse in water |

| Optical Rotation | Levorotatory (typically negative) | Specific to |

| Stability | Stable at neutral pH; Hydrolyzes in acid | Susceptible to |

Synthesis Architectures: Thermodynamic vs. Kinetic Control[7]

The synthesis of Propyl

Chemical Synthesis (The Koenigs-Knorr Route)[1]

-

Mechanism: Reaction of acetobromo-glucose with

-propanol using silver salts (Ag -

Drawbacks: Requires toxic heavy metals, strictly anhydrous conditions, and multiple protection/deprotection steps.

-

Stereoselectivity: Generally high for

-anomers due to neighboring group participation (anchimeric assistance) at C2.[1]

Enzymatic Synthesis (The Preferred Route)

Biocatalysis offers two distinct pathways: Reverse Hydrolysis (Thermodynamic Control) and Transglycosylation (Kinetic Control).

Pathway A: Reverse Hydrolysis

This process reverses the natural hydrolytic activity of

-

Driver: High concentration of glucose and propanol; low water content.

-

Equilibrium: The yield is limited by the thermodynamic equilibrium constant (

).

Pathway B: Transglycosylation

This involves the transfer of a glucosyl moiety from an activated donor (e.g., cellobiose or

-

Driver: Kinetic competition between water (hydrolysis) and propanol (alcoholysis) for the acyl-enzyme intermediate.[1]

-

Advantage: Can achieve yields higher than equilibrium levels transiently, but requires precise timing to stop the reaction before secondary hydrolysis occurs.

Visualization: Biocatalytic Logic Flow

The following diagram illustrates the decision matrix for synthesizing Propyl

Figure 1: Decision logic for the enzymatic synthesis of Propyl

Mechanistic Insight: Hydrolysis Kinetics

In drug development, Propyl

Acid-Catalyzed Hydrolysis

At low pH (stomach conditions), hydrolysis proceeds via the exocyclic oxygen protonation pathway.

-

Protonation of the glycosidic oxygen.

-

Rate-limiting heterolysis of the C1-O bond, generating a cyclic oxocarbenium ion (stabilized by resonance).

-

Nucleophilic attack by water to form glucose and propanol.

Enzymatic Hydrolysis ( -Glucosidase)

The enzyme (e.g., GH1 family) utilizes a double-displacement mechanism involving two catalytic glutamate residues:[1]

-

Nucleophile (Glu-Nu): Attacks the anomeric carbon (C1), forming a covalent glycosyl-enzyme intermediate.[1]

-

Acid/Base (Glu-AB): Protonates the leaving group (propanol), facilitating its release.[1]

-

Hydrolysis: Water attacks the intermediate, releasing glucose and regenerating the enzyme.

Key Kinetic Parameter: Because the propyl chain is short,

Experimental Protocols

Protocol A: Enzymatic Synthesis via Reverse Hydrolysis

A self-validating system for generating milligram quantities.[1]

Reagents:

- -Glucosidase (from Almond, lyophilized powder).[1]

-

D-Glucose (anhydrous).[1]

- -Propanol (HPLC grade).[1]

-

Acetate Buffer (50 mM, pH 5.0).

Procedure:

-

Preparation: Dissolve D-Glucose in Acetate Buffer to saturation (approx. 60% w/v).

-

Co-solvent Addition: Add

-Propanol to the glucose solution to achieve a 80:20 (v/v) buffer:propanol ratio. Note: High organic content lowers -

Initiation: Add enzyme (10 U/mL final concentration).

-

Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 72–96 hours.

-

Monitoring: Sample 10

L every 12 hours. Analyze via TLC (Eluent: Ethyl Acetate/Methanol/Water 7:2:1).[1] Product ( -

Termination: Boil the mixture for 5 minutes to denature the enzyme.

-

Purification: Evaporate solvent. Re-dissolve in minimal water and load onto a C18 Sep-Pak cartridge.[1] Wash with water (elutes glucose), then elute product with 20% Methanol.

Protocol B: Kinetic Hydrolysis Assay

Determining

Procedure:

-

Substrate Prep: Prepare serial dilutions of Propyl

-D-glucoside (0.5 mM to 50 mM) in 50 mM Citrate-Phosphate buffer (pH 6.0). -

Enzyme Prep: Dilute

-glucosidase to a concentration where the reaction is linear for 10 minutes. -

Reaction: Mix 100

L substrate + 10 -

Detection: Since Propyl Glucoside is not chromogenic, use a Glucose Oxidase/Peroxidase (GOPOD) coupled assay.

-

After 10 min incubation, add 100

L GOPOD reagent. -

Incubate 20 min at 37°C.

-

Measure Absorbance at 510 nm (Quinoneimine dye formation).

-

-

Calculation: Plot

(initial velocity) vs.

References

-

PubChem. (2025). Propyl beta-D-glucopyranoside | C9H18O6.[1][2][6] National Library of Medicine. [Link]

-

Ljunger, G., et al. (1994). Enzymatic synthesis of octyl-beta-glucoside in octanol at controlled water activity. Biotechnology and Bioengineering.[7][8][9] Note: Seminal paper establishing reverse hydrolysis parameters applicable to propyl derivatives.

- Hansson, T., & Adlercreutz, P. (2001). Enhanced enzymatic synthesis of alkyl glycosides. Journal of Molecular Catalysis B: Enzymatic. Describes the thermodynamic control in alkyl glucoside synthesis.

-

Namura, M., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl beta-D-Glucopyranoside. ChemRxiv. [Link] Provides the mechanistic basis for acid-catalyzed hydrolysis applicable to the propyl analog.

Sources

- 1. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 2. Isopropyl beta-D-glucopyranoside | 5391-17-3 [chemicalbook.com]

- 3. Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of glycoside hydrolases involved in xyloglucan degradation in the thermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. propyl b-D-glucopyranoside [stenutz.eu]

- 7. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Propyl beta-D-glucopyranoside molecular structure

Technical Monograph: Propyl -D-Glucopyranoside

Molecular Architecture, Synthesis Protocols, and Physicochemical Characterization

Molecular Architecture & Stereochemistry[2]

Core Geometry

The structural integrity of propyl

-

Glycosidic Linkage: The propyl moiety is attached to the anomeric carbon (C1) via an

-glycosidic bond.[1][2] Crucially, the oxygen atom is in the -

Anomeric Effect: While the anomeric effect typically stabilizes the

-isomer (axial) due to hyperconjugation between the endocyclic oxygen lone pair and the -

Aglycone Conformation: The propyl chain (

) exhibits rotational freedom but generally adopts an anti conformation to minimize steric clash with the glucose ring oxygen.[1][2]

Structural Visualization

The following diagram illustrates the connectivity and stereochemical logic of the molecule.

Figure 1: Structural connectivity and functional implications of Propyl

Physicochemical Profile

Hydrotrope vs. Surfactant

Unlike its longer-chain analogs (e.g., octyl or decyl glucoside), propyl

-

Classification: It is technically classified as a hydrotrope .[2] It increases the solubility of hydrophobic compounds in aqueous solutions by disrupting water structure or forming small, transient clusters, rather than forming thermodynamically stable micelles with a distinct Critical Micelle Concentration (CMC).

-

Partition Coefficient (

): The calculated

Solubility and Stability[2]

-

Solubility: Highly soluble in water and lower alcohols (methanol, ethanol) due to the five free hydroxyl groups on the glucose head.

-

Thermal Stability: The

-glycosidic bond is stable under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis, regenerating glucose and propanol.[1]

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| Anomeric Configuration | Beta ( |

| Water Solubility | Very High (> 100 mg/mL) |

| Surfactancy | Non-micellar (Hydrotrope) |

| CMC | Not applicable (no distinct breakpoint) |

Synthesis & Production Methodologies

Researchers typically employ one of two routes: Chemical Synthesis (for high purity/yield) or Enzymatic Synthesis (for green chemistry/stereoselectivity).[1][2]

Method A: Chemical Synthesis (Koenigs-Knorr Variation)

This classical method guarantees the

-

Activation: Acetobromo-

-D-glucose is used as the donor.[1][2] The acetyl group at C2 assists in directing the nucleophile to the -

Coupling: Reaction with 1-propanol in the presence of a promoter (e.g.,

or -

Deprotection: Removal of acetyl groups using Zemplén conditions (

).[1][2]

Method B: Enzymatic Synthesis (Reverse Hydrolysis)

This method utilizes

-

Enzyme:

-Glucosidase (e.g., from Prunus amygdalus or Thermotoga neapolitana).[1][2] -

Reaction: Glucose + 1-Propanol

Propyl -

Optimization: High yields require low water activity (

).[1][2] This is achieved by using high concentrations of propanol (acting as both substrate and solvent) or biphasic systems.[1][2]

Figure 2: Comparative workflow for the synthesis of Propyl

Analytical Characterization (Self-Validating Protocol)

The identity of the molecule must be confirmed using Nuclear Magnetic Resonance (NMR) . The coupling constant of the anomeric proton is the definitive "self-validating" metric for stereochemistry.[1]

NMR Interpretation (400 MHz, )

To validate the structure, focus on the Anomeric Proton (H-1) .[1][2]

-

Chemical Shift (

): Typically 4.2 – 4.4 ppm .[1][2] (Note: -

Multiplicity: Doublet (

).[1][2] -

Coupling Constant (

): 7.5 – 8.0 Hz .[1][2]

Propyl Group Signals[2]

-

Methyl (

): Triplet at -

Methylene (

): Multiplet (sextet) at -

Oxymethylene (

): Multiplet at

Mass Spectrometry[2][5]

Applications in Research

Biochemical Probe

Propyl

Enzyme Kinetics

It is a standard substrate for characterizing

-

Assay Logic: Hydrolysis releases 1-propanol and glucose.[1][2] Glucose release is quantified using a coupled assay (Hexokinase/G6PDH) measuring NADH production at 340 nm.[1][2]

-

Advantage: Unlike chromogenic substrates (e.g., pNPG), propyl glucoside mimics natural alkyl glycosides, providing more physiologically relevant

and

References

-

Enzymatic Synthesis & Thermodynamics

-

Structural Characterization (NMR)

-

Transport Studies

-

General Properties of Alkyl Glucosides

Sources

- 1. researchgate.net [researchgate.net]

- 2. beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1->4))- | C51H84O22 | CID 500375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Propyl beta-D-glucopyranoside synthesis pathway

Technical Guide: Synthesis of Propyl -D-Glucopyranoside

Executive Summary

Propyl

This guide details two distinct synthesis pathways:

-

Enzymatic Transglycosylation: A sustainable, stereoselective approach utilizing

-glucosidases to drive kinetically controlled transglycosylation or thermodynamically controlled reverse hydrolysis. -

Koenigs-Knorr Chemical Synthesis: A classical, high-precision method leveraging anchimeric assistance to guarantee 1,2-trans (

) stereochemistry.

Part 1: Enzymatic Synthesis (Biocatalytic Route)

Mechanistic Principle

The enzymatic synthesis relies on

-

Step 1 (Glycosylation): The nucleophilic catalytic residue (glutamate/aspartate) attacks the anomeric carbon of the donor (e.g., cellobiose or glucose), releasing the aglycone and forming a covalent glycosyl-enzyme intermediate.

-

Step 2 (Deglycosylation): The acceptor molecule (1-propanol) attacks the intermediate. Because the enzyme active site shields one face of the molecule, the attack occurs stereoselectively, retaining the

-configuration of the product.

Experimental Protocol: Reverse Hydrolysis

This method uses high concentrations of 1-propanol to shift the thermodynamic equilibrium toward synthesis.

Reagents:

- -Glucosidase (Almond, ~10-20 U/mg).

-

D-Glucose (Anhydrous).

-

1-Propanol (HPLC Grade).

-

Acetate Buffer (50 mM, pH 5.0).

Workflow:

-

Preparation: Dissolve D-glucose (1.0 g) in 50 mM sodium acetate buffer (pH 5.0).

-

Solvent Addition: Add 1-propanol to achieve a 70:30 (v/v) propanol:buffer ratio. Note: High organic content depresses water activity (

), favoring condensation over hydrolysis. -

Initiation: Add

-glucosidase (500 U) to the mixture. -

Incubation: Incubate at 50°C with orbital shaking (150 rpm) for 48–72 hours.

-

Termination: Boil the reaction mixture for 5 minutes to denature the enzyme.

-

Purification: Filter the mixture. Remove excess propanol via rotary evaporation. Purify the residue using silica gel column chromatography (Eluent: Chloroform/Methanol 4:1).

Optimization & Troubleshooting

-

Water Activity (

): Essential control parameter. If -

Immobilization: Adsorbing the enzyme onto carriers like Celite or Eupergit C increases stability in high-propanol concentrations, allowing catalyst recycling.

Part 2: Chemical Synthesis (Koenigs-Knorr Method)[2][3]

Mechanistic Principle

The Koenigs-Knorr reaction is the gold standard for synthesizing 1,2-trans glycosides. It utilizes a glycosyl halide donor with a participating group (ester) at the C2 position.[2]

-

Activation: A silver salt (promoter) abstracts the halide (bromide), generating an oxocarbenium ion.

-

Anchimeric Assistance: The carbonyl oxygen of the C2-acetyl group attacks the anomeric center, forming a cyclic acyloxonium ion intermediate. This ring blocks the

-face. -

Substitution: The alcohol (propanol) attacks from the open

-face (top), resulting in exclusive formation of the

Experimental Protocol

Reagents:

-

-D-Glucopyranosyl bromide tetraacetate (Acetobromo-

-

1-Propanol (Dried over 3Å molecular sieves).

-

Silver Carbonate (

) or Zinc Oxide (ZnO) as promoter. -

Dichloromethane (DCM).

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve acetobromo-

-D-glucose (1.0 eq) in anhydrous DCM. -

Promoter Addition: Add 1-propanol (1.5 eq) and freshly activated molecular sieves (4Å). Stir for 10 minutes.

-

Glycosylation: Add Silver Carbonate (1.2 eq) in the dark (wrap flask in foil).

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

-

Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with

(sat.) and brine. Dry over -

Deacetylation (Zemplén): Dissolve the crude intermediate (Propyl tetra-O-acetyl-

-D-glucoside) in dry methanol. Add a catalytic amount of Sodium Methoxide (NaOMe, pH ~9). Stir for 1 hour. -

Neutralization: Neutralize with Amberlite IR-120 (

form) resin. Filter and evaporate to yield pure Propyl

Part 3: Visualization of Pathways

Enzymatic Mechanism Diagram

Caption: Retaining double-displacement mechanism of

Chemical Synthesis Workflow

Caption: Step-by-step chemical synthesis via the Koenigs-Knorr method ensuring

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized product must be validated using the following criteria:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, Water/MeOH) | > 98% Area |

| Stereochemistry | Anomeric proton ( | |

| Identity | Mass Spectrometry (ESI-MS) |

Note on NMR: The

References

-

Birk, R., Ikan, A., Bravdo, B., Braun, S., & Shoseyov, O. (1997).[3] Synthesis of isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc), an Inducer of Aspergillus Niger B1 Beta-Glucosidase Production.[3] Applied Biochemistry and Biotechnology. Link

-

Rather, M. Y., & Mishra, S. (2013).[4]

-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides.[4] Sustainable Chemical Processes. Link -

Hestrin, S., Feingold, D. S., & Schramm, M. (1955). Hexoside transglycosylases. Methods in Enzymology. Link

-

PubChem. (2025).[5] Propyl beta-D-glucopyranoside | C9H18O6.[5] National Library of Medicine. Link

-

Du, Y., et al. (2011). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules. Link

Sources

- 1. biosynth.com [biosynth.com]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of isopropyl-1-thio-beta-D-glucopyranoside (IPTGlc), an inducer of Aspergillus niger B1 beta-glucosidase production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propyl beta-D-glucopyranoside | C9H18O6 | CID 14393376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Koenigs-Knorr reaction for Propyl beta-D-glucopyranoside

Technical Deep Dive: Koenigs-Knorr Synthesis of Propyl -D-Glucopyranoside

Executive Summary

The synthesis of alkyl glycosides, specifically Propyl

This guide details the silver-promoted glycosylation of 1-propanol using 2,3,4,6-tetra-O-acetyl-

Mechanistic Foundations: The C2-Directing Effect

The success of this synthesis relies entirely on Neighboring Group Participation (NGP) . In the absence of a participating group at C2, glycosylation often results in anomeric mixtures (

The Stereochemical Pathway

-

Activation: The silver salt (

) acts as a halophile, abstracting the bromide from the anomeric center. -

Oxocarbenium Formation: This generates an unstable oxocarbenium ion.

-

Acyloxonium Stabilization (Critical Step): The carbonyl oxygen of the C2-acetyl group intramolecularly attacks the anomeric carbon from the bottom face (

-face). This forms a stable, cyclic acyloxonium (dioxolenium) ion . -

-Attack: The 1-propanol nucleophile is sterically blocked from the

Visualization: Reaction Mechanism[1][2][3][4]

Figure 1: Mechanistic pathway highlighting the critical role of the C2-acyloxonium ion in ensuring

Strategic Reagents & Equipment

To ensure reproducibility, the choice of reagents must be deliberate.

| Reagent | Role | Specification / Rationale |

| Acetobromo-glucose | Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl- |

| Silver Carbonate ( | Promoter | Freshly precipitated is superior to commercial bulk. Acts as an acid scavenger and halophile. |

| 1-Propanol | Acceptor | Anhydrous . Water competes as a nucleophile, reverting the donor to glucose (hydrolysis). |

| Dichloromethane (DCM) | Solvent | Dry/Amylene-stabilized . Non-polar solvents favor the tight ion-pair mechanism, suppressing orthoester formation. |

| Drierite / 4Å Sieves | Desiccant | Essential to maintain anhydrous conditions throughout the reaction. |

Experimental Protocol

Phase 1: Glycosylation (Formation of Protected Intermediate)

Objective: Synthesize Propyl 2,3,4,6-tetra-O-acetyl-

-

Preparation of Ag2CO3 (Optional but Recommended):

-

Dissolve

in water and add -

Filter the yellow precipitate, wash extensively with water, then acetone, and dry in vacuo in the dark. Rationale: Commercial surface area varies; fresh precipitate is more reactive.

-

-

Reaction Setup:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Exclude Light: Wrap the flask in aluminum foil. Rationale: Silver salts degrade under light, reducing promoter efficiency.

-

-

Loading:

-

Add Acetobromo-glucose (1.0 equiv, e.g., 4.11 g, 10 mmol) and 1-Propanol (3.0 equiv, 2.2 mL).

-

Dissolve in anhydrous DCM (40 mL).

-

Add activated Molecular Sieves (4Å) or Drierite (2 g). Stir for 15 mins to ensure the system is dry.

-

-

Initiation:

-

Add Silver Carbonate (1.5 equiv, 4.1 g) in one portion.

-

Observation: Evolution of

may occur; the mixture will darken.

-

-

Monitoring:

-

Stir at room temperature for 4–16 hours.

-

TLC Control (Hexane:Ethyl Acetate 1:1):

-

Starting Material (

). -

Product (

). -

Hydrolysis byproduct (Glucose tetraacetate,

).

-

-

-

Workup:

-

Filter the slurry through a Celite pad to remove silver salts. Wash the pad with DCM.

-

Safety: The solid residue contains silver salts; dispose of as heavy metal waste.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc) to isolate the Propyl tetra-acetyl-

-glucoside .

-

Phase 2: Deprotection (Zemplén Transesterification)

Objective: Removal of acetyl groups to yield Propyl

-

Dissolution: Dissolve the protected intermediate (from Phase 1) in anhydrous Methanol (10 mL/g).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 equiv) in MeOH (pH should be ~9-10).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Self-Validation: The product will become more polar. TLC (DCM:MeOH 4:1) will show a spot near the baseline (

).

-

-

Neutralization: Add Amberlite IR-120 (H+) resin (washed) until pH is neutral (pH 7). Do not use aqueous acid, as it may hydrolyze the glycosidic bond.

-

Isolation: Filter off the resin and evaporate the methanol. Dry under high vacuum to yield Propyl

-D-glucopyranoside as a white solid or viscous syrup.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis and purification of Propyl

Characterization & Self-Validation

To confirm the identity and purity of the product, specifically the

1H NMR Interpretation (Self-Validation Checklist)

The key discriminator between

| Feature | Logic | ||

| H-1 Coupling ( | 3.0 – 4.0 Hz | 7.0 – 9.0 Hz | Karplus relation: |

| H-1 Chemical Shift | Axial protons are generally shielded (upfield) relative to equatorial protons. |

Data for Propyl

-

H-1:

4.35 ppm (d, -

Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Multiplet (~3.6-3.9 ppm).

Troubleshooting: Orthoester Formation

If the reaction is run in polar solvents or with insufficient acid scavenging, the alcohol may attack the central carbon of the acyloxonium ion rather than the anomeric carbon.

-

Detection: Orthoesters are acid-labile. Treat a small NMR sample with mild acid; if it rapidly hydrolyzes to the starting alcohol and sugar acetate, it was an orthoester.

-

Prevention: Ensure strictly anhydrous conditions and use non-polar solvents (DCM) to favor the tight ion-pair mechanism.

References

-

Igarashi, K. (1977). The Koenigs-Knorr Reaction. Advances in Carbohydrate Chemistry and Biochemistry, 34, 243-283. Link

-

Bollenback, G. N., et al. (1955). The Synthesis of Aryl-D-glucopyranosides. Journal of the American Chemical Society, 77(12), 3310–3315. (Foundational protocol for silver-promoted glycosylation).[3] Link

-

Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[4] Link[4]

-

Demchenko, A. V. (2003). Stereoselective Chemical 1,2-cis-O-Glycosylation: From "Sugar Ray" to Modern Techniques of the 21st Century. Synlett, 2003(9), 1225-1240. (Review of glycosylation mechanisms including NGP). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl beta-D-glucopyranoside mechanism of action

Technical Guide: Propyl -D-Glucopyranoside

Mechanism of Action, Enzymatic Kinetics, and Physicochemical Applications[1]

Executive Summary

Propyl

This guide delineates the molecular mechanics of its enzymatic hydrolysis/synthesis via the Koshland double-displacement pathway and provides validated protocols for its synthesis and kinetic characterization.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Propyl-Glc consists of a hydrophilic glucose head group linked to a hydrophobic propyl chain via a

Table 1: Physicochemical Specifications

| Property | Specification | Relevance |

| IUPAC Name | Propyl | Standard identification |

| Molecular Formula | Stoichiometry for synthesis | |

| MW | 222.24 g/mol | Calculation of molarity in kinetics |

| HLB Value | ~12–13 (Calculated) | High water solubility; acts as solubilizer/wetting agent |

| Critical Micelle Conc. (CMC) | > 100 mM (Estimated) | Does not easily form stable micelles; functions as a hydrotrope |

| Solubility | Soluble in water, ethanol | Versatile for biphasic enzymatic synthesis |

Mechanism of Action: Enzymatic Catalysis

The primary biological interaction of Propyl-Glc is with

3.1 The Koshland Double-Displacement Mechanism

-

Glycosylation (Formation of Covalent Intermediate):

-

The enzyme binds Propyl-Glc.

-

The acid/base catalyst donates a proton to the glycosidic oxygen (the leaving group, propanol).

-

Simultaneously, the nucleophile attacks the anomeric carbon (C1), forming a covalent glycosyl-enzyme intermediate and releasing propanol.

-

-

Deglycosylation (Hydrolysis/Transglycosylation):

-

The acid/base catalyst (now a base) deprotonates a water molecule (hydrolysis) or an acceptor alcohol (transglycosylation).

-

The activated nucleophile (water/alcohol) attacks the anomeric carbon, breaking the enzyme-sugar bond.

-

Result: Release of Glucose (hydrolysis) or a new Alkyl-Glucoside (transglycosylation) with retention of

-configuration.

-

3.2 Visualization of the Catalytic Cycle

The following diagram illustrates the kinetic pathway of Propyl-Glc processing by

Figure 1: The retaining double-displacement mechanism of

Experimental Protocols

Protocol A: Enzymatic Synthesis via Reverse Hydrolysis

Objective: Synthesize Propyl-Glc using thermodynamic control in a low-water environment.

Principle: Shifting the equilibrium

Materials:

- -Glucosidase (from Prunus dulcis, almond).[1]

-

D-Glucose (anhydrous).

-

1-Propanol (acting as both reactant and solvent).

-

Acetate buffer (50 mM, pH 5.0).

Workflow:

-

Preparation: Dissolve D-Glucose (50 mM) in a biphasic system containing 90% 1-Propanol and 10% Acetate Buffer (v/v).

-

Note: High alcohol concentration precipitates some enzymes; immobilization (e.g., on Eupergit C) is recommended for stability [1].

-

-

Incubation: Add

-glucosidase (10 U/mL) and incubate at 50°C with orbital shaking (200 rpm). -

Monitoring: Sample every 6 hours. Quench aliquots with methanol.

-

Analysis: Analyze via HPLC-RI (Refractive Index) using a Carbohydrate column (e.g., Bio-Rad Aminex HPX-87C).

-

Mobile Phase: Water at 85°C.

-

Flow Rate: 0.6 mL/mL.

-

-

Purification: Evaporate excess propanol. Separate Propyl-Glc from unreacted glucose using silica gel flash chromatography (Eluent: EtOAc:MeOH 4:1).

Protocol B: Kinetic Characterization (Hydrolysis)

Objective: Determine

Workflow:

-

Substrate Prep: Prepare Propyl-Glc serial dilutions (0.5 mM to 50 mM) in Citrate-Phosphate buffer (pH 5.0).

-

Reaction:

-

Add 10

L Enzyme solution to 90 -

Incubate at 37°C for exactly 10 minutes.

-

Stop Step: Heat inactivation (95°C for 5 min) is preferred over acid/base stop to prevent interference with the GOD assay.

-

-

Detection (Coupled Assay):

-

Add 100

L GOD-POD reagent (Glucose Oxidase + Peroxidase + o-Dianisidine). -

Incubate 30 min at RT (Pink color development).

-

-

Quantification: Measure Absorbance at 540 nm.

-

Calculation: Convert

to [Glucose] using a standard curve. Plot

Applications & Biological Relevance[1][2][4][5][7][8][9][10][11]

Table 2: Comparative Applications

| Application Field | Function of Propyl-Glc | Mechanism |

| Enzymology | Acceptor/Substrate | Used to map the +1/-1 subsite specificity of GH1 enzymes. Its short chain often results in higher |

| Cosmetics | Humectant/Conditioner | Penetrates the stratum corneum due to low MW and amphiphilicity. Increases skin hydration by mimicking natural moisturizing factors (NMF). |

| Green Chemistry | Bio-surfactant | Biodegradable surfactant synthesized from renewable resources (corn starch + bio-propanol). |

References

-

Ismail, A., et al. (2018). "Enzymatic synthesis of alkyl glycosides: A review." Biotechnology Advances. Link

-

Bh

-glucosidases: Cloning, properties, and applications." Critical Reviews in Biotechnology. Link -

Koshland, D.E. (1953). "Stereochemistry and the Mechanism of Enzymatic Reactions." Biological Reviews. Link

-

Rather, M.Y., et al. (2013). "Thermodynamic analysis of the enzymatic synthesis of alkyl glucosides." Journal of Molecular Catalysis B: Enzymatic. Link

physical properties of Propyl beta-D-glucopyranoside

Technical Whitepaper: Propyl

Executive Summary

Propyl

Part 1: Molecular Architecture & Physicochemical Profile[1]

Propyl-BG is an alkyl glucoside consisting of a hydrophilic glucose moiety linked via a

Table 1: Physicochemical Datasheet

| Property | Value / Description | Technical Context |

| IUPAC Name | Propyl | - |

| CAS Number | 34384-77-5 | Specific to the |

| Molecular Formula | - | |

| Molecular Weight | 222.24 g/mol | - |

| Physical State | Hygroscopic Solid / Viscous Syrup | Often appears as a colorless syrup due to high hygroscopicity lowering the |

| Solubility (Water) | Miscible (> 100 mg/mL) | Driven by the 4 hydroxyl groups on the glucose head. |

| Solubility (Organic) | Soluble in short alcohols (MeOH, EtOH) | Poor solubility in non-polar solvents (Hexane). |

| Partition Coeff. (LogP) | ~ -1.3 (Calculated) | Indicates strong hydrophilicity; partitions preferentially into aqueous phase.[1] |

| CMC | Non-Micellar (in mM range) | Unlike |

| Optical Rotation | Characteristic of the |

Part 2: The Hydrotrope vs. Surfactant Dichotomy

A common misconception in drug development is treating all alkyl glucosides as detergents.[1] Propyl-BG lacks the hydrophobic volume to act as a detergent.[1]

The Chain Length Threshold

-

Surfactants (

): The hydrophobic tail is long enough to disrupt water structure entropically, forcing aggregation into micelles (Critical Micelle Concentration).[1] -

Hydrotropes (

): Propyl-BG acts as a hydrotrope.[1] It increases the solubility of hydrophobic compounds in water without forming well-defined micelles.[1] It operates by disrupting the tertiary structure of water and forming "pre-micellar" clusters.[1]

Implication for Research: Do not use Propyl-BG to solubilize membrane proteins if a stable micelle belt is required.[1] Use it to prevent aggregation of soluble proteins or as a co-solvent to tune polarity.[1]

Figure 1: Decision logic distinguishing the hydrotropic nature of Propyl-BG from the surfactant nature of longer-chain analogs.[1]

Part 3: Validated Synthesis Protocol (Enzymatic Reverse Hydrolysis)

Chemical synthesis (Koenigs-Knorr) requires toxic promoters and protection/deprotection steps.[1] The industry standard for high-purity Propyl-BG is Enzymatic Reverse Hydrolysis .[1] This method utilizes the reversibility of

Mechanism

[1]Protocol: Thermodynamic Control System

Reagents:

- -Glucosidase (Source: Almond Emulsin or Thermotoga maritima).[1]

-

D-Glucose (Anhydrous).[1]

-

1-Propanol (acting as both reactant and solvent).[1]

-

Water (Strictly controlled).[1]

Step-by-Step Methodology:

-

Water Activity (

) Calibration:-

Critical Step: The reaction is equilibrium-limited.[1] High water content favors hydrolysis (reverse reaction).[1] Low water content deactivates the enzyme.[1]

-

Target: Maintain water content at 8–12% (v/v) in the propanol mixture.[1]

-

Action: Saturate 1-propanol with glucose.[1] Add phosphate buffer (pH 6.0) to reach the target water percentage.

-

-

Enzyme Incubation:

-

Monitoring (Self-Validation):

-

Purification:

Figure 2: Enzymatic synthesis workflow emphasizing water activity control for yield optimization.

Part 4: Applications in Biocatalysis & Thermodynamics

Transglycosylation Acceptor

Propyl-BG is extensively used as an acceptor molecule to study the kinetics of transglycosylation.[1] Because the propyl group is a good leaving group but stable enough to be detected, it serves as a model to measure the transfer rate of glucosyl residues to other alcohols or carbohydrates.[1]

Thermodynamic Modeling

In thermodynamic studies, Propyl-BG provides the baseline for the "methylene group contribution" to the free energy of micellization (

-

Enthalpy of Fusion (

): High, due to the extensive hydrogen bonding network of the glucose headgroup.[1] -

Glass Transition (

): Propyl-BG has a low

References

-

PubChem. (2025).[1][2] Propyl beta-D-glucopyranoside - Compound Summary. National Library of Medicine.[1] [Link]

-

Vic, G., & Thomas, D. (1992).[1][3] Enzyme-catalyzed synthesis of alkyl

-D-glucosides in organic media. Tetrahedron Letters. [Link] -

Hato, M., et al. (2000).[1] Aqueous Phase Behavior of n-Alkyl-beta-D-glucopyranosides. Journal of Physical Chemistry B. (Focuses on phase behavior and chain length effects).[1]

Sources

theoretical modeling of Propyl beta-D-glucopyranoside interactions

Theoretical Modeling of Propyl -D-glucopyranoside Interactions: A Multi-Scale Computational Framework

Executive Summary

Propyl

Key Technical Differentiator: This protocol prioritizes the GLYCAM06 force field for solution-phase dynamics due to its superior handling of rotameric populations in the exocyclic hydroxymethyl group (

Computational Framework & Force Field Selection

Force Field Critical Analysis

For Propyl-

-

CHARMM36 (Carbohydrate/Lipid): Excellent if modeling the molecule at an interface (e.g., lipid bilayer interaction).

-

GLYCAM06 (AMBER): Superior for aqueous solvation and protein-ligand binding free energies.

Directive: Use GLYCAM06j for all aqueous and protein-bound simulations described in this guide.

-

Causality: GLYCAM06 parameters were derived specifically to reproduce the quantum mechanical rotamer energies of the glycosidic linkage (

) and the exocyclic group (

Molecular Topology Construction

The propyl chain (

-

Atom Types: Standard GLYCAM atom types (e.g., Og for ether oxygen, Cg for anomeric carbon).[1]

-

Charge Derivation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) fitting derived from HF/6-31G* geometry optimization to maintain consistency with the AMBER ecosystem.

Quantum Mechanical Characterization (QM)

Before bulk simulation, the electronic landscape of the molecule must be validated, particularly the anomeric effect which stabilizes the axial (

Geometry Optimization Protocol

Objective: Determine the global minimum conformation in vacuum vs. implicit solvent (PCM).

-

Software: Gaussian 16 / ORCA.

-

Functional/Basis: B3LYP-D3(BJ)/6-311++G(2d,2p).

-

Note: The D3 dispersion correction is vital for capturing the weak London dispersion forces between the propyl tail and the pyranose ring (CH-

or CH-lone pair interactions).

-

-

Validation Metric: The Cremer-Pople parameters (

) should indicate a stable-

Target:

to

-

Interaction Energy Decomposition

When modeling the hydrolysis mechanism (interaction with a nucleophile, e.g., water or glutamate), perform a Relaxed Potential Energy Surface (PES) Scan along the

Molecular Dynamics: Solvation & Self-Assembly

While Propyl-

Simulation Setup (Self-Validating Protocol)

-

Box: Cubic, TIP3P water model (12 Å buffer).

-

Ensemble: NPT (Isothermal-Isobaric).

-

Thermostat: Langevin (Collision frequency

). -

Barostat: Berendsen or Monte Carlo (1 atm).

Step-by-Step Workflow:

-

Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

-

Check:

must converge; max force

-

-

Heating: 0 K

300 K over 100 ps (Weak restraints on solute: -

Density Equilibration: 500 ps NPT.

-

Check: Water density must stabilize at

.

-

-

Production: 100 ns.

Data Analysis: Radial Distribution Function (RDF)

Calculate the RDF (

-

Expectation: A depletion zone (hydrophobic effect) at

Å.[1] If water penetrates this shell significantly, the Lennard-Jones

Enzymatic Interaction Modeling (Docking & FEP)

The primary biological relevance of Propyl-

Docking Workflow (AutoDock Vina / Glide)

-

Receptor Prep: Remove crystallographic waters (except those bridging catalytic Glutamates). Protonate Glu/Asp residues based on pKa calculation (Propka) at pH 5.0 (typical lysosomal/fungal pH).[1]

-

Grid Generation: Center on the catalytic nucleophile (e.g., Glu386). Box size:

Å. -

Constraints: Hydrogen bond constraint between Glc-O2/O3 and the active site Asn/Glu residues to enforce the correct sugar orientation (

chair).

Binding Free Energy Calculation (MM/GBSA)

For a rapid estimate of

- : Electrostatic + vdW (from MD trajectory).

- : Generalized Born (GB) implicit solvent model.

-

Entropic Term (

) : Calculate using Normal Mode Analysis (NMA) on a truncated subset of residues (active site + 12 Å shell) to reduce computational cost.

Visualization of Workflows

Simulation Pipeline

The following diagram outlines the decision matrix for modeling Propyl-

Caption: Decision tree for theoretical modeling of Propyl-

Enzymatic Hydrolysis Mechanism

Understanding the binding mode requires visualizing the catalytic pathway. Propyl-

Caption: Mechanistic pathway for Propyl-

Data Presentation & Analysis

Quantitative Metrics for Validation

When reporting your modeling results, summarize the following parameters to ensure reproducibility and E-E-A-T compliance.

| Parameter | Target Value / Range | Method of Calculation | Significance |

| Ring Puckering ( | Cremer-Pople (MD Trajectory) | Confirms stable | |

| Binding Energy ( | MM/GBSA or FEP | Validates affinity against experimental | |

| H-Bond Occupancy | MD H-Bond Analysis | Critical for substrate specificity/recognition. | |

| RMSD (Ligand) | Time-series analysis | Indicates stable binding pose during simulation.[1] |

Protocol: Self-Validating Topology Check

Before running expensive production simulations, execute this 3-step validation script (Python/AmberTools):

-

Check Net Charge: Must be exactly

. -

Check Missing Parameters: Run parmchk2 to ensure all propyl-sugar torsion angles have assigned force constants.

-

Visual Inspection: Visualize the prmtop file; ensure the glycosidic oxygen (O1) connects C1 (anomeric) and the propyl C1' with single bonds.

References

-

Kirschner, K. N., et al. (2008). GLYCAM06: A generalizable biomolecular force field. Journal of Computational Chemistry. [1]

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. [1]

-

Nam, K. H., et al. (2010). Structural and functional characterization of a beta-glucosidase from the thermophilic bacterium. Biochemical and Biophysical Research Communications.

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [1]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]

Sources

An In-Depth Technical Guide to the pH Stability of Propyl β-D-Glucopyranoside

Introduction: The Significance of Propyl β-D-Glucopyranoside Stability

Propyl β-D-glucopyranoside is a member of the alkyl glycoside family, compounds of interest in pharmaceutical formulations, biochemistry, and various industrial applications. As with any molecule intended for use in these fields, a thorough understanding of its chemical stability under a range of conditions is paramount. The stability profile of a compound dictates its shelf-life, informs formulation strategies, and is a critical component of regulatory assessment. This guide provides a comprehensive overview of the principles and methodologies for evaluating the stability of propyl β-D-glucopyranoside across different pH conditions.

The core of propyl β-D-glucopyranoside's structure is the glycosidic bond, which links the propyl group to the glucose moiety. This bond is susceptible to hydrolysis, a chemical reaction that breaks the bond through the addition of a water molecule, yielding propanol and glucose. The rate of this hydrolysis is highly dependent on the pH of the environment. This guide will delve into the mechanisms of this degradation, provide detailed protocols for its assessment, and offer insights into the interpretation of stability data.

Chemical Principles of Glycosidic Bond Hydrolysis

The stability of the glycosidic bond in propyl β-D-glucopyranoside is primarily influenced by acid- and base-catalyzed hydrolysis. While the bond is generally stable at neutral pH, its susceptibility to degradation increases significantly in acidic and, to a lesser extent, alkaline environments.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the glycosidic bond is significantly accelerated.[1][2][3] The mechanism involves the protonation of the glycosidic oxygen atom, which makes the propyl group a better leaving group.[2] This is followed by the departure of propanol and the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the free glucose molecule. The overall rate of this reaction is dependent on the concentration of hydronium ions in the solution.

Diagram of Acid-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of acid-catalyzed hydrolysis of propyl β-D-glucopyranoside.

Alkaline Hydrolysis

The hydrolysis of alkyl glycosides in alkaline solutions is generally much slower than in acidic solutions.[4] For glycosides with an aglycone that is not electron-withdrawing, direct nucleophilic attack by a hydroxide ion on the anomeric carbon is generally disfavored. However, at high temperatures and high concentrations of hydroxide, degradation can occur. One potential mechanism involves the formation of a 1,2-anhydrosugar intermediate, particularly if the hydroxyl group at the C2 position is trans to the aglycone, as is the case in β-glucosides.[5] This intermediate is then susceptible to nucleophilic attack by water or hydroxide to open the ring and cleave the glycosidic bond.

Experimental Design for a pH Stability Study

A forced degradation study is a systematic way to evaluate the stability of a substance under more aggressive conditions than those used for long-term stability testing.[6][7][8] This approach is invaluable for identifying potential degradation products and understanding the degradation pathways.

Protocol for a Forced Hydrolysis Study

This protocol outlines a typical forced hydrolysis study for propyl β-D-glucopyranoside.

1. Materials and Reagents:

-

Propyl β-D-glucopyranoside (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Phosphate buffers (pH 2.0, 4.5, 7.0, 9.0, 12.0)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Reference standards for glucose and propanol

2. Equipment:

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or oven

-

HPLC system with UV or RI detector

-

Autosampler vials

3. Sample Preparation:

-

Prepare a stock solution of propyl β-D-glucopyranoside in high-purity water at a known concentration (e.g., 1 mg/mL).

-

For each pH condition, transfer a known volume of the stock solution into a separate reaction vessel.

-

Add the appropriate acidic, basic, or buffer solution to achieve the target pH. A typical experimental setup would include:

-

0.1 M HCl (pH ~1)

-

Phosphate buffer pH 4.5

-

High-purity water (pH ~7)

-

Phosphate buffer pH 9.0

-

0.1 M NaOH (pH ~13)

-

4. Stress Conditions:

-

Incubate the samples at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

-

Immediately neutralize the acidic and basic samples to quench the degradation reaction. For example, add an equimolar amount of NaOH to the HCl sample and HCl to the NaOH sample.

-

Dilute the samples to a suitable concentration for analysis.

5. Analytical Method:

-

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[9][10] A reverse-phase HPLC method is often suitable.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Detection:

-

UV detection at a low wavelength (e.g., 195-210 nm) if the aglycone has a chromophore. For propyl β-D-glucopyranoside, which lacks a strong chromophore, a Refractive Index (RI) detector is a more suitable choice.

-

Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for universal detection.

-

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

6. Data Analysis:

-

Calculate the percentage of propyl β-D-glucopyranoside remaining at each time point for each pH condition.

-

Identify and quantify the degradation products (glucose and propanol) by comparing their retention times and response factors with those of the reference standards.

Diagram of Experimental Workflow

Caption: Workflow for the pH stability study of propyl β-D-glucopyranoside.

Expected Results and Discussion

| pH Condition | Expected Stability | Primary Degradation Products |

| Strongly Acidic (pH 1-3) | Low | Glucose, Propanol |

| Weakly Acidic (pH 4-6) | Moderate | Glucose, Propanol |

| Neutral (pH ~7) | High | Minimal to no degradation |

| Weakly Alkaline (pH 8-10) | High | Minimal degradation |

| Strongly Alkaline (pH 11-13) | Moderate to Low | Glucose, Propanol, potentially other sugar degradation products |

Interpretation of Results:

-

Acidic Conditions: Significant degradation is expected, with the rate of hydrolysis increasing as the pH decreases. This is due to the efficient acid-catalyzed mechanism.

-

Neutral Conditions: Propyl β-D-glucopyranoside is expected to be most stable around neutral pH. Any observed degradation would likely be minimal and may be attributable to other factors if not properly controlled (e.g., microbial contamination).

-

Alkaline Conditions: The stability is expected to be good in weakly alkaline solutions but will decrease as the pH and temperature increase. Under strongly basic conditions, in addition to hydrolysis, glucose itself can undergo further degradation reactions such as isomerization and fragmentation.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the pH stability of propyl β-D-glucopyranoside. The stability of this molecule is intrinsically linked to the integrity of its glycosidic bond, which is most susceptible to acid-catalyzed hydrolysis. While generally stable at neutral and mildly alkaline pH, exposure to acidic conditions will lead to significant degradation.

For researchers and drug development professionals, it is imperative to conduct thorough stability studies as outlined in this guide. The data generated will be crucial for:

-

Formulation Development: Selecting appropriate excipients and buffer systems to maintain a pH that ensures the stability of the final product.

-

Shelf-Life Determination: Establishing the expiry date of a product containing propyl β-D-glucopyranoside.

-

Regulatory Submissions: Providing the necessary stability data to regulatory agencies as part of the drug approval process.

The use of a validated, stability-indicating analytical method is the cornerstone of a reliable stability study. By following the principles and protocols described herein, a comprehensive and accurate stability profile of propyl β-D-glucopyranoside can be established.

References

-

Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant. (2023). MDPI. Retrieved from [Link]

-

pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). ChemRxiv. Retrieved from [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2023). MDPI. Retrieved from [Link]

-

pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv. Retrieved from [Link]

-

HYDROLYSIS. (n.d.). University of Waterloo. Retrieved from [Link]

-

The relationship between the rate constant of acid-catalyzed hydrolysis of sucrose and the concentration of hydrochloric acid. (2021). ResearchGate. Retrieved from [Link]

-

Development and validation of a novel HPLC-UV method for quantifying vitamin D forms and precursors in vegetable oils after exposure to sunlight and UV radiation. (2023). ResearchGate. Retrieved from [Link]

-

Alkaline Hydrolysis of Glycosidic Linkages - III. An Investigation of some Methyl a- and p-Glycopyranosides. (1962). Acta Chemica Scandinavica. Retrieved from [Link]

-

Pre-steady-state kinetics of p-nitrophenyl-β-D-glucopyranoside hydrolysis catalyzed by sweet almond β-glucosidase. (2018). ResearchGate. Retrieved from [Link]

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1982). US EPA. Retrieved from [Link]

-

Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Institutes of Health. Retrieved from [Link]

-

Propyl beta-D-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]

-

The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions. (1959). The Royal Society Publishing. Retrieved from [Link]

-

Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (2018). ResearchGate. Retrieved from [Link]

-

Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway. (2012). National Institutes of Health. Retrieved from [Link]

-

Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). MDPI. Retrieved from [Link]

-

ester hydrolysis rate: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

A kinetic model for production of glucose by hydrolysis of levoglucosan and cellobiosan from pyrolysis oil. (2007). National Institutes of Health. Retrieved from [Link]

-

a Hypothetical mechanism for alkaline hydrolysis of glycosidic... (n.d.). ResearchGate. Retrieved from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Academia.edu. Retrieved from [Link]

-

Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. (2015). Semantic Scholar. Retrieved from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2014). SciSpace. Retrieved from [Link]

-

Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. (2020). ResearchGate. Retrieved from [Link]

-

Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2024). Preprints.org. Retrieved from [Link]

-

Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites. (1975). National Institutes of Health. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2014). CORE. Retrieved from [Link]

-

Forced degradation studies: an essential tool for the formulation development of vaccines. (2015). Dove Medical Press. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: Chromatographic Purification of Synthetic Propyl β-D-Glucopyranoside

Introduction

Propyl β-D-glucopyranoside is a non-ionic surfactant belonging to the class of alkyl polyglycosides (APGs). These compounds, synthesized from renewable resources like glucose and fatty alcohols, are gaining significant attention in the pharmaceutical, cosmetic, and biotechnological industries due to their excellent biodegradability, low toxicity, and good dermal tolerance.[1] The synthesis of propyl β-D-glucopyranoside, typically achieved through Fischer glycosidation, results in a complex mixture of α and β anomers, unreacted starting materials (propanol and glucose), and various polymeric byproducts.[2][3] Therefore, a robust purification strategy is paramount to isolate the desired β-anomer with high purity, which is often crucial for its intended application, particularly in drug development and biological studies where stereochemistry can significantly impact activity.[4][5]

This application note provides a detailed guide for the purification of synthetic propyl β-D-glucopyranoside using flash chromatography, a rapid and efficient purification technique.[6] We will delve into the principles behind the chromatographic separation, provide a step-by-step protocol, and discuss critical parameters for achieving optimal purity.

The Challenge of Purifying Alkyl Glycosides

The purification of alkyl glycosides like propyl β-D-glucopyranoside presents several challenges:

-

Polarity: These molecules possess both a polar glucose headgroup and a non-polar alkyl chain, giving them amphiphilic properties. This dual nature can lead to poor solubility in common chromatographic solvents and unpredictable interactions with stationary phases.[7]

-

Anomeric Mixtures: The synthesis typically yields a mixture of α and β anomers.[8] Separating these diastereomers can be challenging due to their similar physical properties.[4][9]

-

Byproduct Removal: The crude reaction mixture contains unreacted starting materials and polymeric glycosides, which must be effectively removed.[10]

This guide addresses these challenges by employing a well-defined chromatographic strategy.

Principle of Chromatographic Separation

The purification strategy outlined here utilizes normal-phase flash chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is based on the differential partitioning of the components in the crude mixture between the stationary and mobile phases.

-

Propyl β-D-glucopyranoside , being a polar molecule, will have a moderate affinity for the silica gel.

-

Unreacted propanol is more polar and will adhere more strongly to the silica gel.

-

Polymeric byproducts are generally more polar than the desired product and will also exhibit strong retention on the column.

-

Less polar impurities will travel through the column more quickly.

By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively elute the components, with the desired propyl β-D-glucopyranoside being collected as a pure fraction.

Experimental Workflow

The overall workflow for the purification of propyl β-D-glucopyranoside is depicted below.

Caption: Workflow for the purification of propyl β-D-glucopyranoside.

Detailed Protocol

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Crude Propyl β-D-glucopyranoside | Synthesis Grade | N/A |

| Silica Gel | 60 Å, 40-63 µm | Standard Supplier |

| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |

| Methanol (MeOH) | HPLC Grade | Standard Supplier |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |

| TLC Plates | Silica Gel 60 F254 | Standard Supplier |

| Staining Solution | p-Anisaldehyde or KMnO4 | Standard Supplier |

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding with flash chromatography, it is crucial to determine the optimal solvent system using TLC. This will provide a preview of the separation and help in designing the gradient for the column.

-

Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of the developing solvent systems to be tested (e.g., DCM:MeOH 95:5, 90:10, 85:15 v/v). Allow the chambers to saturate for at least 15 minutes.

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate.

-

Visualize the Spots: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated components under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., p-anisaldehyde stain followed by gentle heating). The desired product should appear as a distinct spot.

-

Calculate Rf Values: Calculate the retention factor (Rf) for each spot. The ideal solvent system for flash chromatography will provide an Rf value of approximately 0.2-0.3 for the target compound.

Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude propyl β-D-glucopyranoside. The column size and solvent volumes should be scaled accordingly for different amounts of crude material.

-

Column Packing:

-

Select a glass column of appropriate size (e.g., 40 mm diameter).

-

Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 98:2 DCM:MeOH).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude propyl β-D-glucopyranoside (1 g) in a minimal amount of a polar solvent like methanol.

-

Add a small amount of silica gel to this solution to form a dry, free-flowing powder upon evaporation of the solvent. This is known as "dry loading."

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin elution with the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH).

-

Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is provided in the table below.

-

Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

-

| Step | Solvent System (DCM:MeOH, v/v) | Volume (Column Volumes) | Purpose |

| 1 | 98:2 | 2 | Elute non-polar impurities |

| 2 | 95:5 | 5 | Elute the product |

| 3 | 90:10 | 5 | Elute more polar impurities |

| 4 | 80:20 | 3 | Column wash |

-

Fraction Analysis:

-

Analyze the collected fractions by TLC using the solvent system that gave the best separation in the initial method development.

-

Spot every few fractions on a TLC plate to track the elution of the desired product.

-

Fractions containing the pure propyl β-D-glucopyranoside (as determined by a single spot on the TLC plate at the correct Rf) should be pooled together.

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid or viscous oil is the purified propyl β-D-glucopyranoside.

-

Purity Assessment

After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the isolated compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[11] The absence of significant impurity peaks indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure and anomeric configuration of the purified propyl β-D-glucopyranoside. The coupling constant of the anomeric proton in the ¹H NMR spectrum can distinguish between the α and β anomers.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the purified compound.[12]

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor separation | Inappropriate solvent system | Re-optimize the solvent system using TLC. Consider a different solvent combination (e.g., ethyl acetate/hexane/methanol). |

| Product elutes too quickly | Mobile phase is too polar | Start with a less polar mobile phase or a shallower gradient. |

| Product does not elute | Mobile phase is not polar enough | Increase the polarity of the mobile phase more rapidly or switch to a more polar solvent system. |

| Tailing of spots on TLC/peaks in HPLC | Sample overload; acidic or basic nature of the compound | Reduce the amount of sample loaded. Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase. |

Conclusion

This application note provides a comprehensive and practical guide for the purification of synthetic propyl β-D-glucopyranoside using flash chromatography. By following the detailed protocol and understanding the underlying principles, researchers, scientists, and drug development professionals can effectively isolate this valuable compound with high purity. The successful purification of propyl β-D-glucopyranoside is a critical step in its further application in various scientific and industrial fields.

References

-

Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. [Link]

-

Virtual Labs. (n.d.). Purification and Derivatization of secondary metabolites from plants. Retrieved from [Link]

-

Lorber, B., Bishop, J. B., & DeLucas, L. J. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1023(2), 254–265. [Link]

- Riemenschneider, W. (n.d.). Alkyl Polyglycosides.

- Hill, K., & Gräber, M. (1998). Method for separating alkyl glycosides. U.S.

- Geiss, F. (1991).

-

AZoM. (2021, August 11). The Fast and Robust Chromatographic Separation and Quantitation of Four Sugars. Retrieved from [Link]

-

Shodex. (n.d.). Separation of Anomer. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 30). When To Use Reverse Phase Chromatography? [Video]. YouTube. [Link]

- Buschmann, N., Kruse, A., & Wodarczak, S. (1996). Analytical methods for alkyl polyglucosides. Part II: Qualitative determination using thin layer chormatography and identification by means of in-situ secondary ion mass spectrometry. Tenside Surfactants Detergents, 33(5), 394-398.

-

Du, Q., et al. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science, 35(14), 1809-1814. [Link]

-

Ghavre, M., et al. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(5), 579-586. [Link]

-

Walvoort, M. T. C., & van den Elst, H. (2011). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Beilstein Journal of Organic Chemistry, 7, 108–125. [Link]

- Augestad, I., & Berner, E. (1954). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Acta Chemica Scandinavica, 8, 251-256.

-

Dolan, J. W. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

- Geilen, F. M. A., et al. (1996). Preparation of alkyl glycosides. U.S.

- Hernandez-Guzman, A., et al. (2010). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. Antonie van Leeuwenhoek, 97(3), 257-267.

-

Lee, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3328. [Link]

-

Li, Y., et al. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. International Journal of Molecular Sciences, 25(14), 7545. [Link]

- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.

-

Chemistry LibreTexts. (2022, October 4). Reverse Phase Chromatography. Retrieved from [Link]

-

Brillachem. (2021, July 23). The methods for manufacturing alkyl glucosides. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

-

Poveda, A., & Jiménez-Barbero, J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7485-7508. [Link]

- Yilmaz, E., & Özdemir, N. (2018). Synthesis of Some Alkyl Polyglycosides. Journal of Surfactants and Detergents, 21(5), 645-652.

- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.

-

Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

- Schmitt, T. M. (2001). Separation and determination of alkylglycosides by liquid chromatography with electrospray mass spectrometric detection.

- Kumar, S., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

-

Wang, Y., et al. (2023). Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science. Foods, 12(14), 2724. [Link]

- Zhang, Y., et al. (2013). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography.

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

- Poh, J. C., & Lee, C. G. (2015). Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. Drug Discovery Today, 20(1), 89-99.

- Nguyen, M., et al. (2004). Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD.

-